(S)-N-benzyl-3-aminopyrrolidinone (S)-N-benzyl-3-aminopyrrolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14159708
InChI: InChI=1S/C11H14N2O/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m0/s1
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

(S)-N-benzyl-3-aminopyrrolidinone

CAS No.:

Cat. No.: VC14159708

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-benzyl-3-aminopyrrolidinone -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name (3S)-3-amino-1-benzylpyrrolidin-2-one
Standard InChI InChI=1S/C11H14N2O/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2/t10-/m0/s1
Standard InChI Key PYQJCASYSZKDLN-JTQLQIEISA-N
Isomeric SMILES C1CN(C(=O)[C@H]1N)CC2=CC=CC=C2
Canonical SMILES C1CN(C(=O)C1N)CC2=CC=CC=C2

Introduction

Chemical and Physical Properties

The compound’s molecular formula is C11H16N2\text{C}_{11}\text{H}_{16}\text{N}_2, with a molecular weight of 176.26 g/mol . Key physicochemical properties include:

PropertyValueSource
Boiling Point100–105°C (3 mm Hg)
Density1.02 g/cm³
Refractive IndexnD20=1.5450n^{20}_D = 1.5450
Optical Rotation[α]D20=+1.99[\alpha]^{20}_D = +1.99^\circ (neat)
Flash Point>230°F (>110°C)
pKa9.74 ± 0.20 (predicted)

The compound is typically a colorless to pale yellowish liquid under standard conditions and is sensitive to air oxidation, necessitating storage under inert gas (e.g., nitrogen or argon) at 2–8°C .

Synthesis and Manufacturing

Synthetic Routes

(S)-N-Benzyl-3-aminopyrrolidine is synthesized via asymmetric catalysis or resolution techniques. A common approach involves the stereoselective reduction of pyrrolidinone precursors followed by benzylation. For example:

  • Chiral Resolution: Racemic 3-aminopyrrolidine is resolved using chiral acids (e.g., tartaric acid) to isolate the (S)-enantiomer .

  • Asymmetric Hydrogenation: Enantioselective hydrogenation of pyrrolidine-derived enamines using transition metal catalysts (e.g., Ru-BINAP complexes) .

Industrial-scale production often employs continuous flow chemistry to enhance yield and optical purity (>99% e.e.) .

Key Manufacturers

Major global suppliers include:

  • Toray Fine Chemicals Co., Ltd.: Produces the compound under the trade name S-BAP, with >99% purity and optical purity .

  • TCI America: Supplies (3S)-(+)-1-Benzyl-3-aminopyrrolidine at ≥98.0% purity .

  • Hai Feng Chemical Co., Ltd.: A Chinese manufacturer specializing in pharmaceutical intermediates .

Applications in Pharmaceuticals and Agrochemicals

Chiral Intermediates

The compound’s rigid pyrrolidine scaffold and stereogenic center make it valuable for synthesizing bioactive molecules:

  • Anticancer Agents: Derivatives inhibit Src kinase, a target in metastatic cancers . For instance, thiazolyl acetamide analogs show GI50\text{GI}_{50} values of 1.34 µM in NIH3T3/c-Src527F cells .

  • Antiviral Drugs: Used in the synthesis of protease inhibitors targeting hepatitis C and HIV .

  • Agrochemicals: Serves as a precursor for herbicides with chiral specificity .

Case Study: Src Kinase Inhibitors

In a 2011 study, (S)-N-benzyl-3-aminopyrrolidine was incorporated into thiazolyl acetamide derivatives (e.g., compound 8a), which demonstrated potent Src kinase inhibition (GI50=1.34μM\text{GI}_{50} = 1.34 \, \mu\text{M}) . The benzyl group enhances binding affinity to the substrate pocket, while the pyrrolidine ring stabilizes the bioactive conformation .

Market Analysis and Production Trends

Global Demand

The market for (S)-N-benzyl-3-aminopyrrolidine is driven by rising demand for enantiopure pharmaceuticals. Key statistics include:

  • Production Volume: Toray Fine Chemicals produces 50 kg batches in plastic drums .

  • Pricing: Ranges from $0.1–$1.0 per gram, depending on purity and supplier .

Regional Insights

  • Asia-Pacific: Dominates production, with Chinese manufacturers like Hai Feng Chemical leveraging cost-effective synthesis routes .

  • North America: Focuses on high-purity grades for preclinical research .

Future Prospects

Research is exploring:

  • Green Chemistry: Solvent-free synthesis using biocatalysts (e.g., transaminases) .

  • Drug Delivery: Functionalization for nanoparticle-based targeted therapies .

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